molecular formula C22H24N4O2 B2836070 1-benzhydryl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea CAS No. 1797867-16-3

1-benzhydryl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

Cat. No.: B2836070
CAS No.: 1797867-16-3
M. Wt: 376.46
InChI Key: PGNUVTMEUZRBOK-UHFFFAOYSA-N
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Description

1-benzhydryl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis of Heterocycles

One application involves the use of urea as a catalyst in the multicomponent synthesis of heterocyclic compounds. For instance, urea has been employed as a novel organo-catalyst in the eco-friendly synthesis of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This method features mild reaction conditions and highlights urea's role in facilitating efficient and diverse heterocyclic syntheses (Brahmachari & Banerjee, 2014).

ACAT Inhibition for Cholesterol Management

Another area of application is in the development of inhibitors for acyl-CoA:cholesterol O-acyltransferase (ACAT), a therapeutic target for cholesterol management. A study identified a series of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives as potent ACAT inhibitors, demonstrating the potential of urea derivatives in medicinal chemistry for cardiovascular diseases (Tanaka et al., 1998).

Synthesis of Pyrano and Pyrimidinone Derivatives

Urea derivatives have also been used in the synthesis of furano and pyrano pyrimidinones, employing novel reagents for a one-pot diastereoselective three-component reaction. This highlights urea derivatives' utility in synthesizing complex molecules with potential pharmaceutical applications (Ghorbani‐Vaghei et al., 2015).

Organizing Scaffolds for Combinatorial Chemistry

Urea derivatives have also been explored as rigid organizing scaffolds in combinatorial chemistry. The synthesis of vicinal tetraamines demonstrates urea derivatives' potential as building blocks for complex molecular architectures, which could have implications in materials science and drug discovery (Pitsinos, Lehn, & Cian, 2001).

Properties

IUPAC Name

1-benzhydryl-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-22(24-19-15-23-26(16-19)20-11-13-28-14-12-20)25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,20-21H,11-14H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNUVTMEUZRBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.